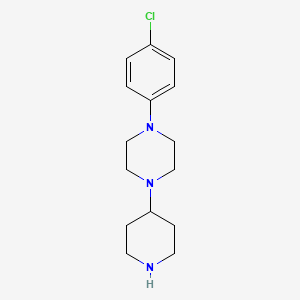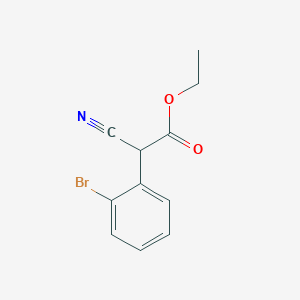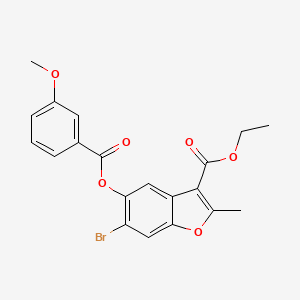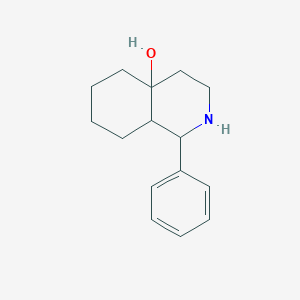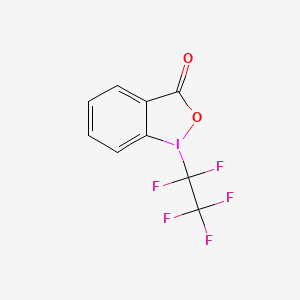
1-(1,1,2,2,2-Pentafluoroethyl)-1lambda3,2-benziodoxol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Perfluoroethyl)-1,2-benzidoxodol-3(1H)-one is a synthetic organic compound characterized by the presence of a perfluoroethyl group attached to a benzidoxodol core. This compound is notable for its unique chemical properties, which include high thermal stability and resistance to chemical degradation. These attributes make it a subject of interest in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1-(1,1,2,2,2-Pentafluoroethyl)-1lambda3,2-benziodoxol-3-one typically involves multi-step organic reactions. The initial step often includes the formation of the benzidoxodol core, followed by the introduction of the perfluoroethyl group. Common synthetic routes may involve:
Cyclization Reactions: Formation of the benzidoxodol ring through cyclization of appropriate precursors.
Fluorination: Introduction of the perfluoroethyl group using fluorinating agents under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods may scale up these reactions using continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1-(Perfluoroethyl)-1,2-benzidoxodol-3(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The perfluoroethyl group can be substituted with other functional groups under specific conditions, using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of functionalized derivatives.
Applications De Recherche Scientifique
1-(Perfluoroethyl)-1,2-benzidoxodol-3(1H)-one finds applications in several scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of high-performance materials, such as coatings and polymers, due to its thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of 1-(1,1,2,2,2-Pentafluoroethyl)-1lambda3,2-benziodoxol-3-one involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity by binding to the active site.
Modulating Pathways: Affecting cellular pathways involved in processes such as cell growth, apoptosis, or signal transduction.
Molecular targets and pathways involved include enzymes like kinases and pathways related to oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
1-(Perfluoroethyl)-1,2-benzidoxodol-3(1H)-one can be compared with other similar compounds, such as:
1-(Perfluorooctyl)-1,2-benzidoxodol-3(1H)-one: Similar structure but with a longer perfluoroalkyl chain, leading to different physical and chemical properties.
1-(Perfluorobutyl)-1,2-benzidoxodol-3(1H)-one: Shorter perfluoroalkyl chain, resulting in lower thermal stability compared to the perfluoroethyl derivative.
The uniqueness of 1-(1,1,2,2,2-Pentafluoroethyl)-1lambda3,2-benziodoxol-3-one lies in its balance of thermal stability, chemical resistance, and versatility in various applications.
Propriétés
IUPAC Name |
1-(1,1,2,2,2-pentafluoroethyl)-1λ3,2-benziodoxol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F5IO2/c10-8(11,12)9(13,14)15-6-4-2-1-3-5(6)7(16)17-15/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECFAALRJUVVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OI2C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F5IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-nitroacrylaldehyde O-methyloxime](/img/structure/B2759796.png)
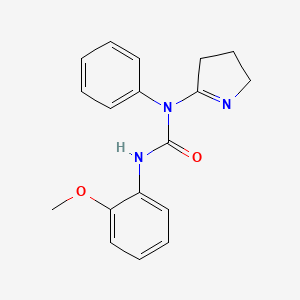
![5-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2759799.png)
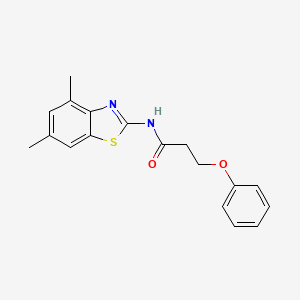
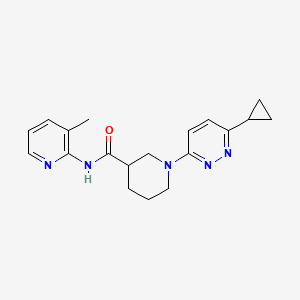
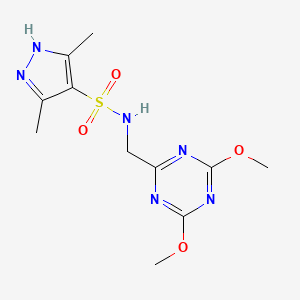
![3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B2759803.png)
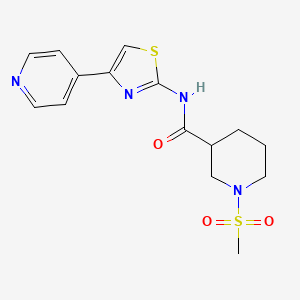
![9-(2-fluorophenyl)-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2759806.png)
![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2759809.png)
